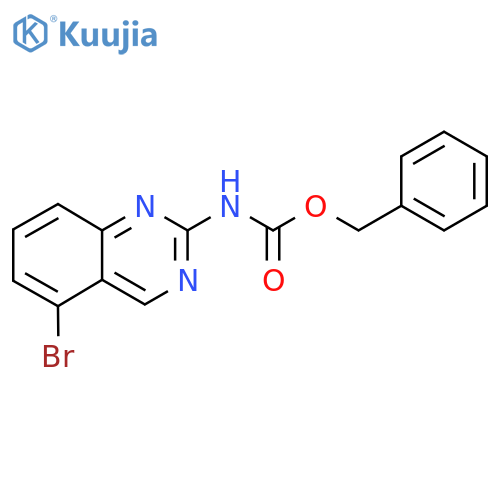Cas no 2680713-64-6 (benzyl N-(5-bromoquinazolin-2-yl)carbamate)

2680713-64-6 structure
商品名:benzyl N-(5-bromoquinazolin-2-yl)carbamate
benzyl N-(5-bromoquinazolin-2-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- EN300-28299468
- benzyl N-(5-bromoquinazolin-2-yl)carbamate
- 2680713-64-6
-
- インチ: 1S/C16H12BrN3O2/c17-13-7-4-8-14-12(13)9-18-15(19-14)20-16(21)22-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,18,19,20,21)
- InChIKey: QDTNNCIFYWNVEE-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC2C1=CN=C(NC(=O)OCC1C=CC=CC=1)N=2
計算された属性
- せいみつぶんしりょう: 357.01129g/mol
- どういたいしつりょう: 357.01129g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 376
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 64.1Ų
benzyl N-(5-bromoquinazolin-2-yl)carbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28299468-10.0g |
benzyl N-(5-bromoquinazolin-2-yl)carbamate |
2680713-64-6 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
| Enamine | EN300-28299468-0.5g |
benzyl N-(5-bromoquinazolin-2-yl)carbamate |
2680713-64-6 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
| Enamine | EN300-28299468-10g |
benzyl N-(5-bromoquinazolin-2-yl)carbamate |
2680713-64-6 | 10g |
$5221.0 | 2023-09-07 | ||
| Enamine | EN300-28299468-1g |
benzyl N-(5-bromoquinazolin-2-yl)carbamate |
2680713-64-6 | 1g |
$1214.0 | 2023-09-07 | ||
| Enamine | EN300-28299468-5g |
benzyl N-(5-bromoquinazolin-2-yl)carbamate |
2680713-64-6 | 5g |
$3520.0 | 2023-09-07 | ||
| Enamine | EN300-28299468-0.05g |
benzyl N-(5-bromoquinazolin-2-yl)carbamate |
2680713-64-6 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
| Enamine | EN300-28299468-1.0g |
benzyl N-(5-bromoquinazolin-2-yl)carbamate |
2680713-64-6 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
| Enamine | EN300-28299468-0.25g |
benzyl N-(5-bromoquinazolin-2-yl)carbamate |
2680713-64-6 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
| Enamine | EN300-28299468-0.1g |
benzyl N-(5-bromoquinazolin-2-yl)carbamate |
2680713-64-6 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
| Enamine | EN300-28299468-5.0g |
benzyl N-(5-bromoquinazolin-2-yl)carbamate |
2680713-64-6 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 |
benzyl N-(5-bromoquinazolin-2-yl)carbamate 関連文献
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
2680713-64-6 (benzyl N-(5-bromoquinazolin-2-yl)carbamate) 関連製品
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 4964-69-6(5-Chloroquinaldine)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
